molecular formula C18H19N5O2 B2496673 N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide CAS No. 1251545-16-0

N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

Cat. No.: B2496673
CAS No.: 1251545-16-0
M. Wt: 337.383
InChI Key: GAZQRGBKOGNDQE-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: Starting with a suitable precursor, the imidazole ring is synthesized through cyclization reactions.

    Attachment of the propyl chain: The imidazole ring is then functionalized with a propyl chain using alkylation reactions.

    Synthesis of the benzamide core: The benzamide core is synthesized separately, often through amidation reactions involving aniline derivatives and acyl chlorides.

    Coupling of the imidazole-propyl and benzamide units: The final step involves coupling the imidazole-propyl unit with the benzamide core, typically through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide: shares structural similarities with other benzamide derivatives and imidazole-containing compounds.

    Benzamide derivatives: These compounds often exhibit diverse biological activities, including antimicrobial and anticancer properties.

    Imidazole-containing compounds: Known for their roles in enzyme inhibition and as building blocks in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-14-6-7-17(22-21-14)25-16-5-2-4-15(12-16)18(24)20-8-3-10-23-11-9-19-13-23/h2,4-7,9,11-13H,3,8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZQRGBKOGNDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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